![molecular formula C15H18Cl2N4 B13739549 4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride CAS No. 18527-61-2](/img/structure/B13739549.png)
4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
準備方法
The synthesis of 4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole can then be further modified to obtain the desired compound. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
類似化合物との比較
4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is synthesized by coupling tryptamine with ibuprofen and has anti-inflammatory properties.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: This compound belongs to the class of indoles and has potential biological activities. The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities.
特性
CAS番号 |
18527-61-2 |
|---|---|
分子式 |
C15H18Cl2N4 |
分子量 |
325.2 g/mol |
IUPAC名 |
4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C15H16N4.2ClH/c16-13-10-17-7-6-15(13)18-8-5-11-9-19-14-4-2-1-3-12(11)14;;/h1-4,6-7,9-10,19H,5,8,16H2,(H,17,18);2*1H |
InChIキー |
ZTQQIQCEDNFHFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=NC=C3)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
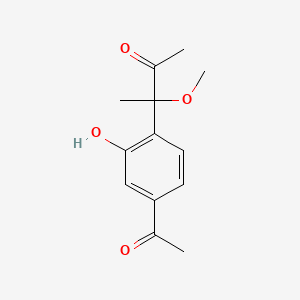
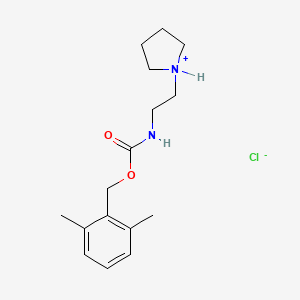
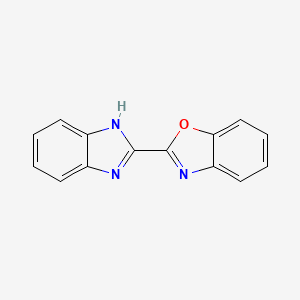

![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)

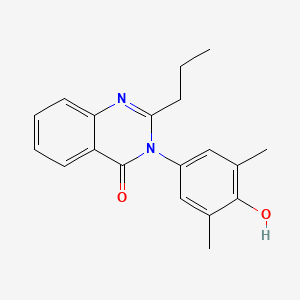


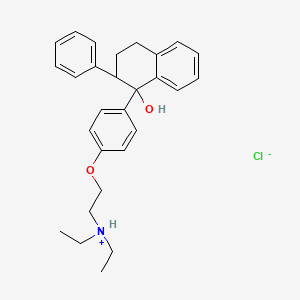


![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
